molecular formula C6H6ClFN2 B13139352 (2-Chloro-6-fluoropyridin-4-yl)methanamine

(2-Chloro-6-fluoropyridin-4-yl)methanamine

Cat. No.: B13139352
M. Wt: 160.58 g/mol
InChI Key: SFHKDKZWQARRAR-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoropyridin-4-yl)methanamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the chlorination and fluorination of pyridine to obtain the desired halogenated pyridine, which is then subjected to nucleophilic substitution with an amine source to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Chloro-6-fluoropyridin-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the synthesis of herbicides and insecticides.

    Material Science: It is employed in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-2-yl)methanamine
  • (2-Fluoropyridin-4-yl)methanamine hydrochloride
  • (4-Chloro-6-fluoropyridin-2-yl)methanamine

Uniqueness

(2-Chloro-6-fluoropyridin-4-yl)methanamine is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(2-chloro-6-fluoropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2

InChI Key

SFHKDKZWQARRAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Cl)CN

Origin of Product

United States

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